2-Hydroxyquinoline-7-carbaldehyde
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Overview
Description
2-Hydroxyquinoline-7-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the seventh position on the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the formylation of 2-hydroxyquinoline using the Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . Another method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide (NaOH) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formylation of the quinoline ring, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Various nucleophiles like halides, amines, or thiols under suitable conditions.
Major Products Formed
Oxidation: 2-Hydroxyquinoline-7-carboxylic acid.
Reduction: 2-Hydroxyquinoline-7-methanol.
Substitution: Depending on the nucleophile, products like 2-alkoxyquinoline-7-carbaldehyde or 2-aminoquinoline-7-carbaldehyde.
Scientific Research Applications
2-Hydroxyquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoline-7-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, disrupting essential metal-dependent processes in microorganisms, leading to their inhibition or death . Additionally, it can interfere with nucleic acid synthesis and function, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Hydroxyquinoline-7-carbaldehyde can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its strong chelating properties and use in metal ion detection.
2-Hydroxyquinoline-3-carbaldehyde: Similar in structure but with the aldehyde group at the third position, affecting its reactivity and applications.
7-Chloro-2-hydroxyquinoline-3-carbaldehyde: Contains a chlorine substituent, which can enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1260762-89-7 |
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Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-oxo-1H-quinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-6H,(H,11,13) |
InChI Key |
FQFUWJCAPXPATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C=O |
Origin of Product |
United States |
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